3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of an aryl-substituted pyrazole with a suitable aldehyde precursor. One common method involves the use of a pyrazole-containing 1,3-diketonate ligand, which reacts with an aryl-substituted pyrazole under controlled conditions . The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like 2-ethoxyethanol at elevated temperatures (e.g., 100°C) for an extended period (e.g., 15 hours) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used in the study of enzyme inhibitors and as a probe for biological pathways involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: Similar in structure but with a propanoic acid group instead of an aldehyde.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Contains a pyrazole ring but with additional functional groups and a different core structure.
Uniqueness
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is unique due to its dual pyrazole rings and aldehyde functionality, which provide a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-4-6(3-10-12)8-7(5-13)2-9-11-8/h2-5H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWUJIDANYCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NN2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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